Ochromycinone

説明

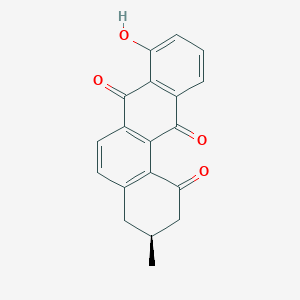

(+)-ochromycinone is an angucycline.

Ochromycinone is under investigation in clinical trial NCT01047943 (STA-21 Topical Efficacy on Psoriasis).

This compound is a natural product found in Streptomyces with data available.

作用機序

Target of Action

The primary target of Ochromycinone is Signal Transducer and Activator of Transcription 3 (STAT3) . STAT3 is a major downstream signaling mediator of important pro-inflammatory cytokines involved in Th-17 cell differentiation, playing a significant role in regulating Th-17/Treg balance and the development of autoimmune diseases .

Mode of Action

This compound acts as a STAT3 inhibitor . It blocks STAT3 dimerization and DNA binding , thereby inhibiting STAT3 activation and impairing the expression of STAT3 target genes .

Biochemical Pathways

The JAK/STAT signaling pathway plays a significant role in cytokines and growth factors signaling involved in the pathogenesis of various diseases, including rheumatoid arthritis (RA) . By inhibiting STAT3, this compound can potentially alter these biochemical pathways, affecting the balance of Th-17/Treg cells and the functions of synovial fibroblasts in RA .

Result of Action

The inhibition of STAT3 by this compound leads to a reduction in the proportion of Th-17 cells and the expression of STAT3 target genes involved in Th-17 cell differentiation . Conversely, it increases the proportion of Treg cells, which theoretically may result in the suppression of inflammation . Additionally, this compound can reduce the expression of STAT3 target genes related to cell proliferation, apoptosis, and inflammation, leading to a decrease in proliferation and an increase in apoptosis of RA synovial fibroblasts .

生化学分析

Biochemical Properties

Ochromycinone interacts with STAT3, a signal transducer and activator of transcription . It inhibits the DNA binding activity and dimerization of STAT3 . This interaction is crucial in its role as an anticancer and antimicrobial agent .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. It inhibits the DNA binding activity and dimerization of STAT3 , which can lead to changes in cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting the DNA binding activity and dimerization of STAT3 . This inhibition can lead to changes in gene expression and can affect the activity of enzymes and other biomolecules .

生物活性

Ochromycinone, a member of the angucycline class of antibiotics, has garnered attention due to its significant biological activities, particularly as a selective inhibitor of the STAT3 signaling pathway. This article delves into the biological activities of this compound, highlighting its mechanisms, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its complex polycyclic structure, which contributes to its biological activity. Its molecular formula is C₁₄H₁₄N₂O₄, and it exhibits properties typical of secondary metabolites derived from actinomycetes.

This compound acts primarily as a STAT3 inhibitor , which is crucial in various cellular processes such as proliferation and apoptosis. The compound inhibits the dimerization and DNA binding of STAT3, thereby blocking its transcriptional activity. This action has implications for cancer therapy, as aberrant STAT3 activation is often associated with tumor growth and metastasis.

Antitumor Activity

Numerous studies have demonstrated the antitumor properties of this compound. It has been shown to induce apoptosis in various cancer cell lines:

- Cell Lines Tested :

- Human promyelocytic leukemia cells (HL-60)

- Rhabdomyosarcoma cells (SJCRH30)

- Mechanism : The inhibition of STAT3 leads to reduced expression of anti-apoptotic proteins, promoting cell death in malignant cells.

Antimicrobial Properties

This compound also exhibits antimicrobial activity against several bacterial strains:

- Bacterial Strains :

- Methicillin-resistant Staphylococcus aureus (MRSA)

- Streptococcus pneumoniae

- Minimum Inhibitory Concentration (MIC) : Studies report MIC values indicating effective inhibition at low concentrations.

Case Studies

- In Vitro Studies :

- Antibacterial Efficacy :

Data Table: Biological Activity Summary

科学的研究の応用

Anticancer Activity

Ochromycinone has been identified as a potent inhibitor of the STAT3 signaling pathway, which plays a crucial role in cancer progression. By inhibiting STAT3 DNA binding activity and dimerization, this compound can induce apoptosis in cancer cells. This property positions it as a potential therapeutic agent in cancer treatment, particularly for tumors that exhibit aberrant STAT3 activation .

Antimicrobial Properties

The compound exhibits broad-spectrum antimicrobial activity against various pathogens, including bacteria and viruses. Research indicates that this compound can effectively target:

- Bacterial Infections : It shows efficacy against both Gram-positive and Gram-negative bacteria.

- Viral Infections : this compound has demonstrated antiviral activity against several viruses, such as HIV and influenza .

Immunomodulatory Effects

This compound influences immune responses by modulating various immune pathways. It has been studied for its effects on:

- Inflammation : The compound can potentially reduce inflammatory responses by affecting cytokine production and immune cell activation.

- Autoimmune Diseases : Its immunomodulatory properties suggest potential applications in treating autoimmune conditions by restoring immune balance .

Molecular Biology Research

In molecular biology, this compound serves as a valuable tool for studying cellular processes. Its ability to affect cell cycle progression and apoptosis makes it useful in:

- Cell Culture Studies : Researchers utilize this compound to explore mechanisms of cell death and survival in various cell lines.

- Drug Development : The compound is employed in screening assays to identify novel drug candidates targeting similar pathways .

Synthesis and Structural Studies

Recent studies have focused on the synthesis of this compound and its derivatives, aiming to enhance its biological activity or reduce toxicity. Efficient synthetic routes have been developed, contributing to the understanding of structure-activity relationships (SAR) within the angucyclinone class .

Table: Summary of Applications of this compound

| Application Area | Specific Uses | Mechanism/Action |

|---|---|---|

| Anticancer Activity | Inhibition of STAT3 pathway | Induces apoptosis in cancer cells |

| Antimicrobial Properties | Broad-spectrum activity against bacteria and viruses | Targets cellular mechanisms of pathogens |

| Immunomodulatory Effects | Modulation of immune responses | Affects cytokine production |

| Molecular Biology | Cell culture studies; drug development | Investigates cell cycle and apoptosis |

| Synthesis Studies | Development of efficient synthetic routes | Enhances understanding of SAR |

特性

IUPAC Name |

(3S)-8-hydroxy-3-methyl-3,4-dihydro-2H-benzo[a]anthracene-1,7,12-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14O4/c1-9-7-10-5-6-12-17(15(10)14(21)8-9)19(23)11-3-2-4-13(20)16(11)18(12)22/h2-6,9,20H,7-8H2,1H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAWXOCUFQSQDJS-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(C(=O)C1)C3=C(C=C2)C(=O)C4=C(C3=O)C=CC=C4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC2=C(C(=O)C1)C3=C(C=C2)C(=O)C4=C(C3=O)C=CC=C4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40473279 | |

| Record name | Ochromycinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40473279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28882-53-3 | |

| Record name | Ochromycinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028882533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ochromycinone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15644 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ochromycinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40473279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OCHROMYCINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CKZ6P7I25M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of ochromycinone?

A1: this compound has a molecular formula of C19H16O5 and a molecular weight of 324.32 g/mol. []

Q2: What spectroscopic data is available to characterize this compound?

A2: Researchers commonly use a combination of techniques including 1H NMR, 13C NMR, HSQC, HMBC, and NOESY spectroscopy to elucidate the structure of this compound and its derivatives. These methods provide information about the connectivity, environment, and spatial arrangement of atoms within the molecule. [, , ]

Q3: What are the common synthetic approaches to this compound?

A3: Several synthetic strategies have been developed for this compound. One prominent route utilizes a Diels-Alder reaction between 5-hydroxy-1,4-naphthoquinone and a suitable diene, followed by aromatization and functional group manipulations. Other approaches employ directed ortho-metalation reactions or gold-catalyzed benzannulation reactions. [, , , , , , , ]

Q4: How does the structure of this compound influence its reactivity?

A4: The presence of a quinone moiety in this compound makes it susceptible to reduction. Studies have investigated the regio- and stereoselective reduction of a tetrahydroangucyclinone derivative of this compound, revealing preferential hydride attack from the less hindered face of the molecule. []

Q5: Have any studies explored the catalytic properties of this compound?

A5: While this compound itself hasn't been extensively studied for its catalytic properties, research highlights the potential of gold and copper catalysts in the synthesis of angucyclinones, including this compound. These catalysts facilitate [4+2] benzannulation reactions, providing an efficient route to the core structure of these compounds. [, ]

Q6: What are the reported biological activities of this compound?

A6: this compound exhibits a range of biological activities, including antibacterial and potential anticancer properties. Research suggests that some of its analogues might act as inhibitors of STAT-3 dimerization, a process involved in cell growth and survival. [, , ]

Q7: Are there any known natural sources of this compound?

A7: this compound has been isolated from various sources, including the marine-derived Streptomyces sp. B6219 [] and the rhizosphere of Rosa indica L. [] Additionally, researchers have discovered new angucyclinones, structurally related to this compound, from the marine mollusk associated actinomycete Saccharothrix espanaensis An 113. []

Q8: Have any structure-activity relationship (SAR) studies been conducted on this compound?

A8: While comprehensive SAR studies on this compound itself are limited, research has investigated modifications to the angucyclinone scaffold. For instance, the introduction of a hydroxyl group at the 11-position of a related compound resulted in a specific stereoisomer, potentially leading to new anticancer saquayamycin analogues. [, ]

Q9: Is there any available data on the pharmacokinetics and pharmacodynamics of this compound?

A9: Currently, detailed pharmacokinetic and pharmacodynamic data for this compound is limited. Further research is necessary to understand its absorption, distribution, metabolism, excretion, and in vivo efficacy. [, ]

Q10: What is known about the toxicity and safety profile of this compound?

A10: Limited information is available regarding the toxicological profile of this compound. Further investigation is needed to assess potential adverse effects, long-term effects, and safety concerns. []

Q11: What is the environmental impact and degradation pathway of this compound?

A11: Data regarding the environmental fate and ecotoxicological effects of this compound is currently limited. Research focusing on the environmental impact of related antibiotics and strategies to mitigate negative impacts is crucial for responsible development. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。